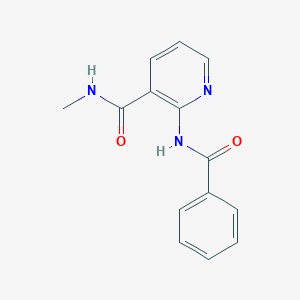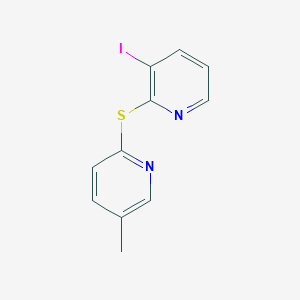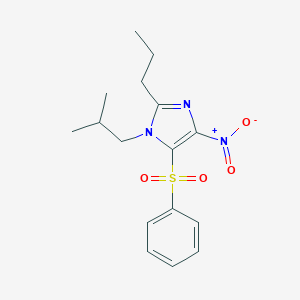![molecular formula C13H9ClF3N3O B215314 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide, also known as SIRT6 inhibitor, is a small molecule that has gained attention in scientific research due to its potential in treating various diseases. This compound is a potent inhibitor of sirtuin 6, an enzyme that plays a significant role in regulating cellular metabolism, DNA repair, and aging.
Mecanismo De Acción
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide involves the inhibition of sirtuin 6, which is a member of the sirtuin family of NAD+-dependent deacetylases. Sirtuin 6 plays a crucial role in regulating various cellular processes, including DNA repair, metabolism, and aging. Inhibition of sirtuin 6 has been shown to increase the acetylation of histones, which leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, inhibition of sirtuin 6 has been linked to the improvement of glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been shown to have various biochemical and physiological effects. Inhibition of sirtuin 6 by this compound has been linked to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, it has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide in lab experiments is its potent inhibition of sirtuin 6, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research on 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide. One area of interest is the development of more potent and selective sirtuin 6 inhibitors for therapeutic use. Another direction is the investigation of the potential of this compound in treating other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to understand the long-term effects of sirtuin 6 inhibition and the potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been extensively studied in scientific research for its potential in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the activity of sirtuin 6, which is involved in regulating cellular metabolism and DNA repair. Inhibition of sirtuin 6 has been linked to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been demonstrated to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide |
|---|---|
Fórmula molecular |
C13H9ClF3N3O |
Peso molecular |
315.68 g/mol |
Nombre IUPAC |
2-[4-chloro-3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-4-3-7(6-9(10)13(15,16)17)20-12-8(11(18)21)2-1-5-19-12/h1-6H,(H2,18,21)(H,19,20) |
Clave InChI |
ILDWILKXKOOGKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)
![2-[(4-Fluorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215235.png)
![3-Nitro-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215237.png)
![Ethyl {4-[(3-methylphenyl)sulfanyl]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215239.png)
![3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine](/img/structure/B215240.png)
![N-(4-chlorobenzoyl)-4-[(2-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215244.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B215245.png)


![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)
![{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B215253.png)
![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)